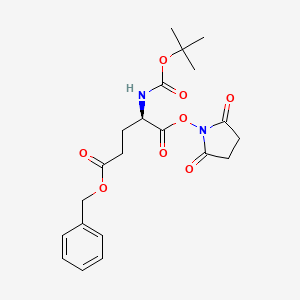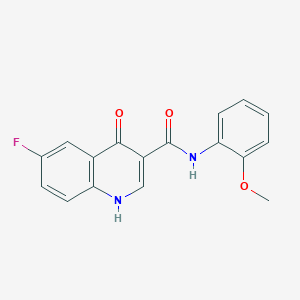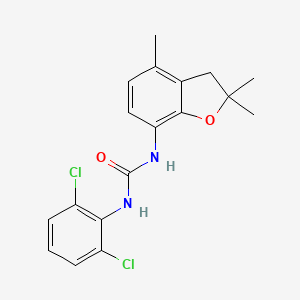
Boc-D-glu(obzl)-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: is a compound commonly used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the compound with other amino acids or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the amino group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected D-glutamic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the N-hydroxysuccinimide ester: The resulting Boc-D-glutamic acid α-benzyl ester is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like DCC to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with amino groups of other amino acids or peptides, forming peptide bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Catalysts: 4-dimethylaminopyridine (DMAP), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products:
Peptides: Formed through coupling reactions with other amino acids or peptides.
Free Amino Acids: Obtained after deprotection of the Boc group.
Carboxylic Acids: Resulting from hydrolysis of the ester bond.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce D-glutamic acid residues into peptides.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: It is employed in the synthesis of peptide-based drugs and therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of peptide-based biomaterials and bioconjugates for various industrial applications.
Mechanism of Action
Mechanism: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester exerts its effects through the formation of peptide bonds with amino groups of other amino acids or peptides. The N-hydroxysuccinimide ester group is highly reactive and facilitates the coupling reaction by forming a stable intermediate with the amino group, leading to the formation of a peptide bond.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets the amino groups of amino acids or peptides, enabling the formation of peptide bonds.
Protein Modification: It is used to introduce D-glutamic acid residues into peptides and proteins, modifying their structure and function.
Comparison with Similar Compounds
Boc-L-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: Similar in structure but contains L-glutamic acid instead of D-glutamic acid.
Boc-D-glutamic acid α-benzyl ester: Lacks the N-hydroxysuccinimide ester group, making it less reactive for peptide coupling.
Boc-D-glutamic acid α-tert-butyl ester N-hydroxysuccinimide ester: Contains a tert-butyl ester group instead of a benzyl ester group.
Uniqueness: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is unique due to its combination of the Boc protecting group, benzyl ester, and N-hydroxysuccinimide ester. This combination provides high reactivity for peptide coupling, stability during synthesis, and ease of deprotection, making it a valuable reagent in peptide synthesis.
Properties
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B2566279.png)
![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B2566285.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)
![ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2566291.png)

![3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2566294.png)
